REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[C:12]1(=O)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.N1CCCC1>CO>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:11][C:12]1([CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[CH2:9][C:8]2=[O:10]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
0.96 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
CUSTOM
|
Details
|
A condenser was attached to the flask
|
Type
|
CUSTOM
|
Details
|
MeOH was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in EtOAc (30 mL)
|
Type
|
WASH
|
Details
|
washed with 1 N NaOH (10 mL) and 1 N HCl (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(CC3(CCCCC3)OC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |